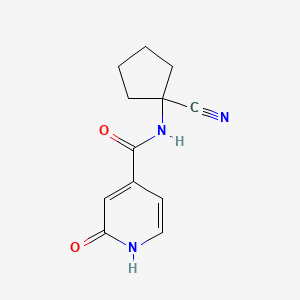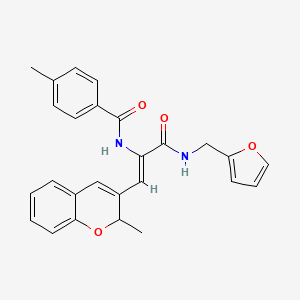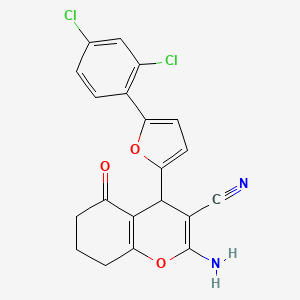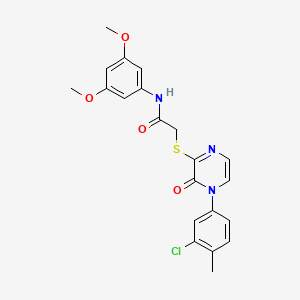![molecular formula C14H16N2O3 B2520101 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid CAS No. 477889-12-6](/img/structure/B2520101.png)
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid is an organic compound with a complex structure that includes a phenylhydrazine moiety and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the reaction of cyclohexene-1-carboxylic acid with phenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH). This reaction yields the desired compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling phenylhydrazine, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The phenylhydrazine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The phenylhydrazine moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler compound with similar reactivity but lacking the cyclohexene ring.
Cyclohexene-1-carboxylic acid: Another related compound that lacks the phenylhydrazine moiety.
Uniqueness
6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(anilinocarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(16-15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(18)19/h1-7,11-12,15H,8-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTZFQUBRFJEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine](/img/structure/B2520019.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)


![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid](/img/structure/B2520026.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)
![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)
![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)
![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)
![2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2520037.png)
![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)
